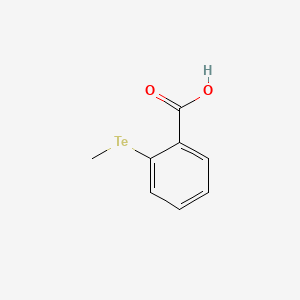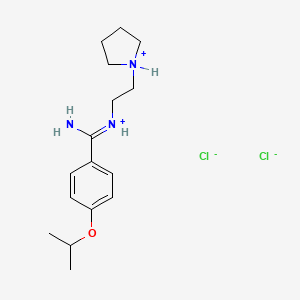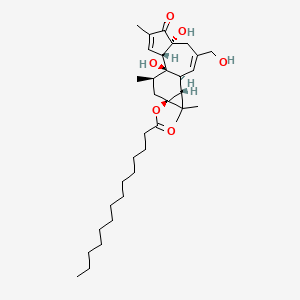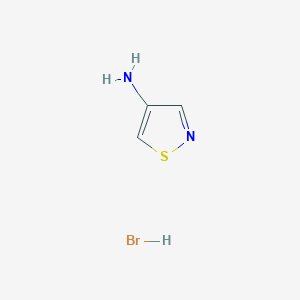
2-methyltellanylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyltellanylbenzoic acid is an organotellurium compound with the molecular formula C8H8O2Te. It is a derivative of benzoic acid where a methyl group is attached to the tellurium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyltellanylbenzoic acid typically involves the reaction of benzoic acid derivatives with tellurium reagents. One common method is the reaction of 2-bromobenzoic acid with dimethyl telluride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the tellurium-carbon bond .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its specialized applications and the complexity of handling tellurium compounds. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper safety measures and environmental controls are in place due to the toxicity of tellurium compounds .
Chemical Reactions Analysis
Types of Reactions
2-methyltellanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of tellurium oxides.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of various organotellurium derivatives.
Scientific Research Applications
2-methyltellanylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-methyltellanylbenzoic acid involves its interaction with biological molecules through the tellurium atom. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzyme activity and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methylselenylbenzoic acid
- 2-methylsulfanylbenzoic acid
- 2-methylstannylbenzoic acid
Uniqueness
2-methyltellanylbenzoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur, selenium, and tin analogs.
Properties
CAS No. |
22261-92-3 |
|---|---|
Molecular Formula |
C8H8O2Te |
Molecular Weight |
263.7 g/mol |
IUPAC Name |
2-methyltellanylbenzoic acid |
InChI |
InChI=1S/C8H8O2Te/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
YMPWXIMQKKOTLP-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)

![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)




![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)


